molecular formula C9H12ClN3 B2740689 (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride CAS No. 2442597-60-4

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride

Cat. No.: B2740689
CAS No.: 2442597-60-4
M. Wt: 197.67
InChI Key: CVEPQQUEQRBPRI-UHFFFAOYSA-N
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Description

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including cancer research and drug development.

Mechanism of Action

Target of Action

The primary targets of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptors that have four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound inhibits FGFRs, thereby disrupting these signaling pathways .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which is involved in various biological processes. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFRs, the compound can potentially prevent cancer initiation, progression, and resistance to cancer therapy .

Pharmacokinetics

It is noted that a compound with a low molecular weight, such as this one, would be an appealing lead compound, which is beneficial to the subsequent optimization . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound has potent anti-cancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products. The final product is typically purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert specific functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern and its potent activity against FGFRs. This makes it a promising candidate for further development in cancer therapy and other medical applications.

Properties

IUPAC Name

(3-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-6-5-12-9-8(6)7(4-10)2-3-11-9;/h2-3,5H,4,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEPQQUEQRBPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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